GlcNaz
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N4O6 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |
InChI Key |
AFNOHTDETQTADW-ZQLGFOCFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Synthetic Strategies for Glcnaz and Its Derivatives for Research Applications
Chemoenzymatic Synthesis Routes for GlcNAz and UDP-GlcNAz
Chemoenzymatic synthesis combines chemical and enzymatic steps to produce this compound and its activated form, UDP-GlcNAz. This approach often leverages the substrate promiscuity of certain enzymes within native metabolic pathways.
One common chemoenzymatic route for preparing UDP-GlcNAc and UDP-GalNAc analogues, including UDP-GlcNAz, utilizes a one-pot multi-enzyme (OPME) reaction system. This system can involve enzymes like NahK (a GlcNAc 1-kinase) and GlmU (N-acetylglucosamine 1-phosphate uridyltransferase) or AGX1 (UDP-N-acetylhexosamine pyrophosphorylase) nih.govresearchgate.net. NahK, for instance, has shown high tolerance for synthetic and modified substrates like this compound, facilitating the chemoenzymatic synthesis of various 1-phosphosugars nih.gov. Full conversion to UDP-GlcNAz has been observed using PmGlmU, while AGX1 resulted in 43% conversion biorxiv.org.
Another approach involves using the glycosyltransferase OleD for the one-step synthesis of UDP-GlcNAz, followed by in vitro incorporation into peptidoglycan precursors researchgate.net. Mutant uridylyltransferases, such as AGX1F383A, have also been employed for the chemo-enzymatic synthesis of unnatural UDP-GlcNAc and UDP-GalNAc nucleotide-sugars bearing azide (B81097), alkyne, and diazirine functionalities on the C2-acetamido group nih.govacs.org. These modified donors can then be examined as substrates for glycosyltransferases like human GlcNAc-transferase B3GNT2 nih.govacs.org.
Chemical Synthesis Methodologies for this compound Precursors and Analogues
Chemical synthesis provides direct routes to this compound and its precursors or analogues. These methods are essential for generating the core modified sugar structure before any enzymatic transformations or further derivatization.
The chemical synthesis of this compound and other GlcNAc analogues like GlcNAl has been described, often involving adapting previously reported protocols for introducing chemical reporters on the C2 N-acyl side chain of the pyranose ring biorxiv.orgpnas.org. Peracetylated forms, such as Ac₄this compound, are commonly synthesized to enhance cell permeability rsc.orgnih.gov.
Chemical methods are also used to synthesize the 2-N-azidoacetyl derivative of each intermediate in the GlcNAc salvage pathway to evaluate the tolerance of relevant enzymes pnas.org.
Rational Design and Derivatization of this compound for Enhanced Research Utility
Rational design and subsequent derivatization of this compound are crucial for tailoring its properties and expanding its applications in research. This involves modifying the this compound structure to include additional functional groups or to improve its specificity and metabolic processing.
Synthesis of Functionalized this compound Analogues (e.g., Alkyne, Diazirine)
To enable diverse bioorthogonal reactions and applications, this compound is often functionalized with other chemical handles like alkynes and diazirines. These functional groups allow for different types of click chemistry or photoaffinity labeling.
The synthesis of GlcNAc derivatives bearing chemical reporters, including azides, alkynes, and photoactivatable diazirine functionalities, is achieved by adapting existing protocols biorxiv.orguu.nl. For instance, unnatural UDP-GlcNAc and UDP-GalNAc nucleotide-sugars bearing azide, alkyne, and diazirine functionalities on the C2-acetamido group have been synthesized chemo-enzymatically using mutant enzymes nih.govacs.org. Diazirines, favored for their small size and bioorthogonality, can be introduced at various positions researchgate.net. The synthesis of dialkyldiazirines from carbonyl compounds typically involves a three-step process: condensation to form an imine, addition to form a diaziridine, and oxidative dehydrogenation to a diazirine researchgate.net.
Development of this compound-Based Molecular Probes for Specific Research Questions
This compound and its functionalized analogues serve as the basis for developing molecular probes designed to address specific research questions in glycobiology and proteomics. These probes allow for targeted labeling and subsequent analysis of glycoconjugates.
This compound-based probes have been widely used in metabolic oligosaccharide engineering (MOE) to label cellular glycans biorxiv.org. Ac₄this compound, the peracetylated form, is a classic chemical reporter for GlcNAc and was first used to characterize the O-GlcNAc modification in eukaryotic cells nih.govrsc.org. However, it has been noted that this compound can be incorporated into N-linked glycans and, due to interconversion with GalNAz via the enzyme UDP-galactose-4′-epimerase (GALE), also into mucin-type O-linked glycans, potentially compromising specificity rsc.orgfrontiersin.orgresearchgate.netrsc.org.
Despite these limitations, Ac₄this compound has been successfully applied in proteomics approaches coupled with click chemistry for the identification and site-mapping of O-GlcNAcylated proteins rsc.org. Functionalized this compound analogues, such as those containing alkyne or diazirine groups, enable different downstream applications like click chemistry-based detection or photo-crosslinking for identifying protein binding partners rsc.orgrsc.orgnsf.gov.
This compound-based probes are utilized in various applications, including immunoblotting, proteomics, and cellular and histological imaging frontiersin.org. They can be used for metabolic labeling, where cells incorporate the azido (B1232118) sugar into their glycans, followed by detection using bioorthogonal reactions with fluorescent probes or other tags mdpi.comsigmaaldrich.com.
Isotopic Labeling Approaches for this compound in Glycan Research
Isotopic labeling of this compound provides a powerful tool for quantitative glycan research, allowing for the tracking and analysis of glycan metabolism and dynamics using mass spectrometry.
Isotopically labeled GlcNAc, including this compound, can be introduced into cellular glycans through metabolic labeling strategies pnas.orgpnas.org. This allows for the identification and quantification of specific glycosylation sites and the study of glycan turnover nih.govpnas.orgbiorxiv.org. Mass spectrometry is a key analytical tool used in conjunction with isotopically labeled this compound to analyze labeled glycans and glycopeptides pnas.orgbiorxiv.orgnih.gov. Quantitative glycoproteomics often employs metabolic labeling with chemical reporters and subsequent mass spectrometry analysis to profile glycosylation changes nih.govfrontiersin.org.
Metabolic Incorporation of Glcnaz into Cellular Glycans in Research Models
Pathways of GlcNAz Uptake and Intracellular Processing
This compound uptake and intracellular processing primarily involve pathways analogous to those used for the natural sugar GlcNAc. In mammalian cells, peracetylated this compound (Ac4this compound) is often used due to its enhanced cell permeability compared to the non-acetylated form. Once inside the cell, Ac4this compound is rapidly deacetylated by intracellular esterases to yield this compound mdpi.compnas.orgwikipedia.org. This compound then enters the hexosamine salvage pathway mdpi.compnas.org.
The hexosamine biosynthesis pathway (HBP) is a central route for producing UDP-GlcNAc, the activated form of GlcNAc used in glycosylation nih.govfrontiersin.org. The HBP utilizes fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize UDP-GlcNAc nih.govfrontiersin.org. The salvage pathway provides an alternative route by utilizing exogenous GlcNAc or glucosamine (B1671600) (GlcN) to generate UDP-GlcNAc pnas.orgnih.govfrontiersin.org. In the GlcNAc salvage pathway, GlcNAc is phosphorylated by GlcNAc kinase (NAGK) to GlcNAc-6-phosphate, which is then converted to GlcNAc-1-phosphate by a mutase (AGM1), and finally to UDP-GlcNAc by UDP-GlcNAc pyrophosphorylase (AGX1 or AGX2) pnas.orgpnas.org.
This compound can enter this salvage pathway, being converted to this compound-6-phosphate, then this compound-1-phosphate, and finally to UDP-GlcNAz pnas.org. Studies in E. coli have shown that this compound can be processed via an alternative pathway involving the promiscuous Bifidobacterial enzyme NahK, a GlcNAc 1-kinase, to generate this compound-1P, which is then recognized by GlmU to produce UDP-GlcNAz nih.govbiorxiv.org. This circumvents the native E. coli GlcNAc salvage pathway, which involves de-N-acetylation by NagA, an enzyme unlikely to accept this compound-6P due to the structure of its binding pocket nih.gov.
The efficiency of this compound conversion to UDP-GlcNAz can be a limiting factor for its incorporation into glycans pnas.orgsynvenio.com. Overexpression of enzymes involved in the salvage pathway, such as AGX2, has been explored to enhance UDP-GlcNAz production synvenio.com.
Substrate Specificity and Promiscuity of Glycosyltransferases for this compound
Glycosyltransferases are enzymes responsible for transferring sugar moieties from activated nucleotide sugars to acceptor molecules, forming glycosidic linkages nih.gov. The substrate specificity of glycosyltransferases dictates which sugars are incorporated into specific glycans. While glycosyltransferases typically exhibit specificity for their natural substrates, many display a degree of promiscuity, accepting modified sugar analogs like this compound nih.govrsc.orgoup.com.
Research has shown that various glycosyltransferases can utilize UDP-GlcNAz as a substrate. For instance, O-GlcNAc transferase (OGT), which catalyzes the addition of O-GlcNAc to intracellular proteins, can accept UDP-GlcNAz, leading to the incorporation of this compound into O-GlcNAc modifications pnas.orgwikipedia.orgpnas.orgnih.govacs.orgplos.org. Studies have indicated that OGT can use UDP-GlcNAz, although sometimes with lower efficiency compared to UDP-GlcNAc plos.org.
The promiscuity of glycosyltransferases can also lead to the incorporation of this compound into glycans other than the primary target. For example, while this compound is often used to label O-GlcNAc, it can also be incorporated into N-glycans synvenio.comrsc.org. Furthermore, the enzyme UDP-glucose 4-epimerase (GALE) can interconvert UDP-GlcNAz and UDP-GalNAz, potentially leading to the incorporation of the azide (B81097) tag into GalNAc-containing glycans as well pnas.orgsynvenio.comrsc.orgpnas.org. This metabolic cross-talk highlights the importance of understanding the specific enzymatic landscape of the research model when using this compound for metabolic labeling pnas.org.
Studies have investigated the substrate specificity of specific glycosyltransferases towards this compound and its activated form, UDP-GlcNAz. For example, in E. coli, the PNAG biosynthetic complex (PgaCD) was found to incorporate UDP-GlcNAz, albeit at lower levels compared to UDP-GlcNAc nih.gov. Helicobacter pylori has been shown to use this compound to glycosylate flagellin (B1172586) nih.govbiorxiv.org.
Mechanisms of this compound Integration into N-Glycans and O-GlcNAc Modifications
This compound is integrated into N-glycans and O-GlcNAc modifications through the enzymatic actions of glycosyltransferases, utilizing UDP-GlcNAz as the sugar donor.
O-GlcNAc Modifications: O-GlcNAcylation involves the addition of a single GlcNAc residue to serine or threonine residues of intracellular proteins, catalyzed by OGT mdpi.comwikipedia.orgrsc.orgnih.govfrontiersin.org. When this compound is supplied to cells, it is converted to UDP-GlcNAz via the salvage pathway pnas.orgwikipedia.org. OGT can then transfer the this compound moiety from UDP-GlcNAz to target proteins, resulting in O-GlcNAz modifications pnas.orgwikipedia.orgpnas.orgnih.govacs.orgresearchgate.net. This process is dynamic and reversible, with O-GlcNAcase (OGA) removing the modification wikipedia.orgfrontiersin.org. The incorporation of this compound into O-GlcNAc allows for the study of this modification using bioorthogonal chemistry wikipedia.orgresearchgate.net.
N-Glycans: N-glycosylation is a more complex process that begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide precursor, which is then transferred en bloc to asparagine residues within a specific sequon (Asn-X-Ser/Thr) on nascent proteins nih.govmdpi.com. This precursor is subsequently processed and modified in the Golgi apparatus by a series of glycosidases and glycosyltransferases, leading to diverse N-glycan structures nih.govmdpi.com.
While this compound is primarily associated with O-GlcNAc labeling, it can also be incorporated into N-glycans synvenio.comrsc.org. The initial steps of N-glycan synthesis involve the addition of GlcNAc residues from UDP-GlcNAc to dolichol phosphate (B84403) nih.gov. If UDP-GlcNAz is present, the glycosyltransferases involved in these steps may incorporate this compound into the growing lipid-linked oligosaccharide. Subsequent processing in the Golgi could potentially lead to this compound-containing complex N-glycans. Studies have shown this compound incorporation into N-linked glycans in mammalian cells synvenio.comrsc.org. The efficiency and location of this compound incorporation into N-glycans can depend on factors such as cell type and metabolic conditions synvenio.com.
Factors Influencing this compound Incorporation Efficiency and Specificity in Different Cell Types and Organisms (Non-Human)
The efficiency and specificity of this compound incorporation into glycans can vary significantly depending on the cell type and organism being studied. Several factors contribute to this variability:
Metabolic Pathway Activity: The activity of the this compound uptake and processing pathways, particularly the salvage pathway and the enzymes that convert this compound to UDP-GlcNAz, plays a crucial role pnas.orgpnas.orgsynvenio.com. Differences in the expression levels or activity of enzymes like NAGK, AGM1, and AGX1/2 can affect the intracellular pool of UDP-GlcNAz available for glycosyltransferases pnas.orgsynvenio.com. In E. coli, the presence of the recombinant NahK kinase significantly enhances this compound processing and incorporation nih.govbiorxiv.org.
Glycosyltransferase Expression and Specificity: The repertoire and substrate specificity of glycosyltransferases expressed in a particular cell type or organism determine which glycans will incorporate this compound nih.govpnas.orgmdpi.comresearchgate.net. While some glycosyltransferases are relatively promiscuous, others are highly specific. Variations in the expression levels of different glycosyltransferases can lead to differential labeling patterns mdpi.com. For instance, in E. coli, this compound incorporation levels vary among different glycan types like peptidoglycan, PNAG, LPS, and ECA, reflecting the preferences of the respective biosynthetic machinery nih.gov.
Transporter Efficiency: The efficiency of this compound uptake into the cell can also vary nih.govbiorxiv.org. While peracetylation enhances permeability in mammalian cells mdpi.compnas.org, the transport mechanisms for this compound can differ between organisms and cell types nih.govbiorxiv.org. In E. coli, studies are ongoing to fully understand the this compound uptake route nih.govbiorxiv.org.
Organism-Specific Glycan Structures: Different organisms synthesize distinct types of glycans. The presence or absence of specific glycan structures and the pathways for their biosynthesis will dictate which glycans are potential targets for this compound incorporation nih.gov. For example, bacterial cell walls contain peptidoglycan and other unique glycans that are not found in mammalian cells nih.govbiorxiv.org.
Research in various non-human models, such as E. coli and yeast, has demonstrated the context-dependent nature of this compound incorporation nih.govrsc.org. In E. coli, this compound was found to be incorporated into peptidoglycan and, to a lesser extent, PNAG, but not detectably into LPS or ECA nih.gov. In yeast, engineered strains dependent on exogenous GlcNAc were used to study this compound incorporation into N-linked glycans rsc.org. Studies in rice seedlings also showed growth inhibition upon incubation with this compound, highlighting potential organism-specific effects researchgate.net.
Here is a summary of some research findings on this compound incorporation in different research models:
| Research Model | This compound Incorporation Target(s) | Key Findings | Source |
| E. coli | Peptidoglycan (PGN), Poly-β-1,6-N-acetylglucosamine (PNAG) | Highest incorporation in PGN; lower levels in PNAG; no detectable incorporation in LPS or ECA. Requires expression of NahK. | nih.govbiorxiv.org |
| E. coli | Peptidoglycan | Incorporation demonstrated in OleD-expressed bacteria. | researchgate.net |
| Yeast (S. cerevisiae) | N-linked glycans | Incorporated in engineered strains dependent on exogenous GlcNAc. Also incorporated as intracellular O-GlcNAc. | rsc.org |
| Helicobacter pylori | Flagellin | This compound is used to glycosylate flagellin. | nih.govbiorxiv.org |
| Staphylococcus aureus | Cell surface glycans | Cell surface azides detectable with this compound feeding. | nih.govbiorxiv.org |
| Mouse Brain | Bisecting GlcNAc-bearing N-glycans | Used in comparative glycoproteomic analyses to study N-glycosylation sites. | mdpi.com |
| Rice Seedlings | Not specified (leads to growth inhibition) | Incubation with this compound resulted in growth inhibition. | researchgate.net |
| NIH 3T3 Fibroblasts | Cell-Derived Extracellular Matrices (CDMs) and cell surfaces | Ac4this compound incorporated into ECM components and cell surfaces. Incorporation efficiency is cell-type dependent. | acs.org |
This table illustrates the diverse outcomes of this compound metabolic labeling across different research models, emphasizing the need to characterize incorporation patterns in each specific system.
Bioorthogonal Ligation Strategies Utilizing Glcnaz for Glycan Tagging
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for GlcNAz-Labeled Glycans
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a widely used bioorthogonal reaction for conjugating alkyne-functionalized probes to azide-labeled biomolecules, including glycans modified with this compound. mdpi.comthermofisher.comresearchgate.netmedchemexpress.com This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by Cu(I), to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov
In the context of this compound-labeled glycans, CuAAC allows for the attachment of various detection or affinity tags, such as fluorophores, biotins, or mass tags, to the metabolically incorporated azido (B1232118) sugars. thermofisher.com This enables visualization, profiling, and enrichment of the labeled glycoconjugates. For example, alkyne-functionalized fluorescent dyes have been used to visualize this compound-supplemented yeast cells via CuAAC. pnas.org While highly efficient, the requirement for copper(I) can pose challenges in live-cell applications due to its potential toxicity. mdpi.comantibodysociety.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for this compound Labeling
To circumvent the cytotoxicity associated with copper catalysts in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.comthermofisher.comantibodysociety.org SPAAC utilizes strained cyclooctynes that can react with azides in a copper-free manner, forming a triazole product. mdpi.comallfordrugs.comrsc.org The inherent strain in the cyclooctyne (B158145) ring provides the necessary energy barrier to drive the reaction without the need for a catalyst. allfordrugs.com
SPAAC is a valuable tool for labeling this compound-modified glycans in live cells and organisms, minimizing potential toxic effects. mdpi.comantibodysociety.orgmdpi.com Various strained alkyne probes, such as those containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) moieties, have been developed for SPAAC-based glycan labeling. medchemexpress.com This approach has been successfully applied to image temporal distribution of different glycans in live mouse hippocampal neurons labeled with peracetylated azido carbohydrates, including Ac4this compound, using a Cu-free protocol. mdpi.com
Staudinger Ligation with this compound for Glycan and Glycoprotein (B1211001) Tagging
The Staudinger ligation is another bioorthogonal reaction utilized for tagging glycans and glycoproteins labeled with azido sugars like this compound. synvenio.comthermofisher.comnih.govresearchgate.netmedchemexpress.combioglyco.comgoogle.comresearchgate.net This reaction involves the coupling of an azide with a specially engineered triarylphosphine to form a stable amide bond. mdpi.comnih.govantibodysociety.org Unlike CuAAC, the Staudinger ligation does not require a metal catalyst, making it inherently biocompatible. thermofisher.com
Metabolic labeling with azido sugars followed by Staudinger ligation provides a means for proteomic analysis of glycosylation and identifying glycoprotein fingerprints. sigmaaldrich.com Cells metabolize azidosugars, incorporating them into glycans, and the azide group is then selectively reacted with a phosphine (B1218219) probe. sigmaaldrich.com This approach has been used to visualize cellular glycans and enrich glycoproteins for proteomic analysis. nih.gov For instance, secreted proteins from this compound-supplemented yeast cultures have been successfully labeled using Staudinger ligation with phosphine-FLAG probes, allowing detection via immunoblotting. pnas.org While biocompatible, the Staudinger ligation typically exhibits slower kinetics compared to click chemistry reactions and may require higher reagent concentrations. nih.govmdpi.comantibodysociety.org
Tetrazine Ligation and Other Emerging Bioorthogonal Chemistries for Azido-Sugar Probes
Beyond CuAAC, SPAAC, and Staudinger ligation, other bioorthogonal chemistries are being explored and applied in conjunction with azido-sugar probes like this compound. The tetrazine ligation, based on an inverse-demand Diels-Alder reaction between a tetrazine and a strained alkene (such as a trans-cyclooctene), is known for its exceptionally fast reaction rates. researchgate.netwikipedia.org While azido sugars directly react with alkynes or phosphines, the azide handle can potentially be converted or used in conjunction with other bioorthogonal pairs.
Emerging bioorthogonal reactions, such as those involving isonitriles and tetrazines, have also been investigated for glycan labeling. uni-konstanz.denih.gov Studies have explored the use of GlcNAc derivatives with isonitrile reporter groups for cell-surface imaging through isonitrile-tetrazine ligation. uni-konstanz.denih.gov Although structural differences between this compound and isonitrile-modified GlcNAc derivatives exist, these investigations highlight the ongoing development of diverse bioorthogonal tools compatible with metabolically incorporated sugar analogues for studying glycosylation. nih.gov Continued research in this area aims to develop new reagents and strategies to improve reaction kinetics, specificity, and expand the toolbox for glycan analysis. mdpi.com
Applications of Glcnaz in Glycan Imaging and Visualization Research
Fluorescence Microscopy-Based Glycan Imaging with GlcNAz
Fluorescence microscopy is a primary technique for visualizing this compound-labeled glycans. Following metabolic incorporation of this compound or Ac4this compound, cells or tissues are treated with a fluorescent probe conjugated to a complementary reactive group (alkyne or cyclooctyne) via click chemistry. cenmed.combiorxiv.orglumiprobe.comnih.gov This results in fluorescently tagged glycans that can be visualized using standard fluorescence microscopy techniques. This method allows for the study of glycan distribution, localization, and changes in glycosylation patterns under various physiological and pathological conditions. For instance, UDP-GlcNAz can be utilized in conjunction with enzymes like O-GlcNAc transferase (OGT) for the specific imaging of O-GlcNAc sites.
Super-Resolution Microscopy of this compound-Labeled Glycans
The integration of this compound-based metabolic labeling with super-resolution microscopy techniques has enabled the visualization of glycans with nanoscale precision, surpassing the diffraction limit of conventional light microscopy. Techniques such as direct stochastic optical reconstruction microscopy (dSTORM) have been employed to image this compound-labeled glycans on the cell surface with resolutions of 10-20 nm. sigmaaldrich.com This high resolution allows for detailed analysis of the nanoscale organization and architecture of the glycocalyx, the dense layer of glycans covering the cell surface. sigmaaldrich.com
Live-Cell Imaging of Glycosylation Dynamics via this compound
Metabolic labeling with this compound is particularly valuable for studying the dynamic nature of glycosylation in live cells. By providing this compound to living cells, researchers can label newly synthesized glycans and track their movement, trafficking, and turnover over time using fluorescence microscopy. cenmed.compnas.orglumiprobe.comnih.gov Copper-free click chemistry (SPAAC) is often preferred for live-cell imaging due to its biocompatibility and reduced cytotoxicity compared to CuAAC. nih.gov This approach provides insights into the real-time dynamics of glycan biosynthesis, transport, and remodeling in response to cellular stimuli or developmental cues.
Electron Microscopy Approaches for Glycan Localization using this compound
While electron microscopy (EM) is a powerful tool for visualizing cellular structures at high resolution, its application for direct visualization of this compound-labeled glycans is not as extensively reported in the literature compared to fluorescence microscopy. Traditional EM techniques for glycan visualization, such as those utilizing lectins with electron-dense probes, face challenges related to sample preparation artifacts and achieving specific labeling of diverse glycan structures. biorxiv.org Although metabolic labeling with azido (B1232118) sugars provides a specific chemical handle, adapting this approach for high-resolution EM visualization would likely require the use of electron-dense tags (e.g., gold nanoparticles) conjugated via click chemistry and overcoming the technical challenges of preserving both ultrastructure and glycan labeling during EM sample preparation. While general EM methods for glycan localization exist, the direct application of this compound-based metabolic labeling followed by EM visualization is not a prevalent method highlighted in the provided search results.
Flow Cytometry Analysis of Cell Surface Glycans with this compound Probes
Flow cytometry is a widely used technique for quantitative analysis of this compound incorporation into cell surface glycans. Cells are metabolically labeled with Ac4this compound, and the incorporated azide (B81097) groups on the cell surface glycans are then reacted with a fluorescent probe via click chemistry. pnas.orgnih.gov The fluorescence intensity of individual cells is then measured by flow cytometry, providing a quantitative assessment of the level of glycan labeling. This method is useful for comparing glycosylation levels between different cell populations, analyzing changes in glycosylation during differentiation or disease progression, and screening for factors that affect glycan biosynthesis. Flow cytometry can also be used in conjunction with competition experiments to investigate the metabolic pathways of azido sugars.
Glcnaz in Proteomics and Glycoproteomics Methodologies
Enrichment Strategies for GlcNAz-Labeled Glycoproteins and Glycopeptides
The low abundance and heterogeneity of glycoproteins and glycopeptides necessitate enrichment prior to comprehensive analysis by mass spectrometry. researchgate.net this compound, once metabolically incorporated into glycans, facilitates enrichment through its azide (B81097) handle. A common strategy involves reacting the azide group with an alkyne-functionalized affinity tag, such as biotin, via click chemistry. frontiersin.org The biotinylated glycoproteins or glycopeptides can then be captured using streptavidin-coated beads or resins. This approach allows for the isolation of labeled species from complex biological samples. google.com
Various affinity tags and click chemistry variants have been employed. For instance, phosphine-biotin (B157780) probes have been used for Staudinger ligation with azido-labeled proteins, followed by capture on streptavidin beads. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another effective click chemistry method for conjugating azido-labeled glycopeptides to alkyne-functionalized solid supports, such as TC-resins. oup.com
Beyond affinity-based methods, other enrichment strategies can be coupled with this compound labeling. Hydrophilic interaction liquid chromatography (HILIC) is a technique that separates glycopeptides based on their hydrophilicity, and it can be used to enrich glycopeptides, including those labeled with this compound. researchgate.net Lectin affinity chromatography (LAC) utilizes the specific binding of lectins to glycan structures. While this compound is an analog of GlcNAc, and lectins like Wheat Germ Agglutinin (WGA) recognize GlcNAc, the incorporation of this compound can influence lectin binding, and WGA has been shown to enrich various glycan classes, including intracellular O-GlcNAc. nih.gov
An elegant proteomics approach using Ac4this compound (peracetylated this compound) and click chemistry-based protein enrichment, followed by on-resin proteolysis and selective β-elimination of O-GlcNAc-peptide moieties, has enabled the profiling and site-mapping of hundreds of O-GlcNAcylated proteins. rsc.org
Mass Spectrometry-Based Characterization of this compound-Tagged Glycans and Glycoproteins
Mass spectrometry (MS) is a cornerstone technology for the characterization of this compound-tagged glycans and glycoproteins, providing information on mass-to-charge ratios, fragmentation patterns, and ultimately, structure and sequence. creative-proteomics.comintervenn.com After enrichment, this compound-labeled samples are typically analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). pnas.org
MS analysis allows for the identification of glycopeptides based on their mass, which includes the peptide mass plus the mass of the attached glycan containing the this compound modification. Tandem mass spectrometry (MS/MS) is then used to fragment the glycopeptides, yielding fragment ions that provide information about both the peptide sequence and the glycan structure. creative-proteomics.comintervenn.com Different fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), electron capture dissociation (ECD), and electron transfer dissociation (ETD), can be employed to obtain complementary fragmentation patterns useful for elucidating glycopeptide structure. nih.govspectroscopyonline.comfrontiersin.org
Direct tag-free MS detection of intact glycans and glycopeptides containing metabolically installed non-natural monosaccharides like this compound is also a viable strategy for unambiguous detection and can provide information on the metabolism of these sugar analogs. biorxiv.org
Identification of Glycosylation Sites using this compound Labeling
Identifying the specific amino acid residues (serine, threonine for O-glycosylation; asparagine for N-glycosylation) where glycans are attached is a critical aspect of glycoproteomics. This compound labeling, combined with MS, aids in this process. nih.govmetwarebio.com
Following metabolic labeling with this compound and enrichment, glycopeptides are subjected to fragmentation in the mass spectrometer. The fragmentation patterns can reveal the peptide backbone sequence and the position of the glycan attachment. creative-proteomics.comintervenn.com For N-glycosylation site identification, enzymatic deglycosylation with PNGase F is often used. nih.gov If performed in the presence of H218O, PNGase F cleavage leaves an 18O atom incorporated into the aspartic acid residue that was formerly glycosylated, resulting in a characteristic mass shift (+2.9883 Da) that pinpoints the glycosylation site. nih.gov
For O-GlcNAcylation, methods involving β-elimination followed by Michael addition can be used to identify formerly O-GlcNAcylated sites. escholarship.org In the context of this compound labeling, the azide handle can be used to attach a tag that facilitates the identification of the modified peptide and the glycosylation site upon fragmentation. rsc.org
Quantitative Glycoproteomics with this compound Labeling
Quantitative glycoproteomics aims to measure the relative or absolute abundance of glycoproteins and their specific glycoforms under different conditions. This compound labeling can be integrated into quantitative workflows. acs.orgyoutube.comlabinsights.nl
Metabolic labeling with stable isotopes, such as SILAC (Stable Isotope Labeling of Amino Acids in Cell Culture), can be combined with this compound labeling. frontiersin.org Cells in different conditions are labeled with "light" or "heavy" isotopes of amino acids, and then metabolically labeled with this compound. The samples are mixed, processed, enriched for this compound-labeled species, and analyzed by MS. The ratio of heavy to light isotopic peaks for a given glycopeptide allows for the relative quantification of its abundance between the conditions. frontiersin.org
Alternatively, label-free quantitative approaches can be applied to this compound-labeled samples, relying on the intensity of the MS signals corresponding to the identified glycopeptides. nih.gov However, label-free methods can be more challenging due to the complexity and variability of glycoproteomic samples.
Quantitative glycoproteomics workflows using this compound and click chemistry have been developed to profile stimulus-dependent changes in O-GlcNAcylated proteins. frontiersin.org These methods allow for the identification and quantification of changes in O-GlcNAc substrates in response to various cellular cues. frontiersin.org
Interfacing this compound Labeling with Top-Down and Bottom-Up Proteomics
Proteomics strategies are broadly categorized into bottom-up and top-down approaches. Bottom-up proteomics involves digesting proteins into peptides before MS analysis, while top-down proteomics analyzes intact proteins. chromatographyonline.comnih.gov this compound labeling is primarily applied in workflows that interface with both approaches, though it is more commonly used in bottom-up or integrated strategies for glycoproteomics.
In bottom-up glycoproteomics, this compound is metabolically incorporated, proteins are extracted and digested into peptides, and then this compound-labeled glycopeptides are enriched and analyzed by MS/MS. chromatographyonline.com This approach is powerful for identifying a large number of glycopeptides and glycosylation sites. oup.com
Top-down proteomics, which analyzes intact proteins, can provide information about protein isoforms and the co-occurrence of multiple post-translational modifications on a single protein molecule. metwarebio.comchromatographyonline.com While less common for routine large-scale glycoproteomics due to challenges in handling intact glycoproteins, this compound labeling could potentially be integrated into top-down or middle-down strategies to study the glycosylation status of intact or large protein fragments. chromatographyonline.comnih.gov An integrated top-down and bottom-up approach, facilitated by LC-MS analysis and fraction collection, can be used to profile intact proteins and then perform bottom-up analysis on fractions to identify modified peptides, offering a comprehensive view that could potentially be adapted for this compound-labeled glycoproteins. nih.gov
Bioinformatic and Computational Tools for Analysis of this compound-Derived Glycoproteomic Data
The analysis of glycoproteomic data, especially from experiments involving metabolic labeling with analogs like this compound, is complex and requires specialized bioinformatic and computational tools. creative-proteomics.combeilstein-journals.org These tools are essential for processing large datasets generated by mass spectrometers, identifying glycopeptides, determining glycosylation sites, and interpreting glycan structures. creative-proteomics.comintervenn.com
Software solutions aid in matching experimental MS/MS spectra to theoretical spectra of peptides and glycopeptides, considering the mass of the this compound modification and potential glycan structures. Tools like Byonic are used for the identification of glycopeptides and peptides from complex LC-MS/MS datasets. nih.gov
Computational workflows are developed to specifically handle data from experiments using non-natural sugars like this compound. These workflows can involve extracting chromatograms based on the presence of characteristic oxonium ions or reporter ions related to the this compound-containing glycans. biorxiv.org
For quantitative glycoproteomics with this compound labeling, bioinformatics tools are needed to integrate identification data with quantitative information (e.g., isotopic ratios from SILAC or peak intensities from label-free experiments). Software pipelines like GlypNirO integrate outputs from identification software (like Byonic) and quantification software (like Proteome Discoverer) to provide site-specific or peptide-specific glycoform abundance data. nih.gov
Further bioinformatic analysis includes statistical methods to identify significant changes in glycoprotein (B1211001) or glycopeptide abundance between different conditions and pathway and functional enrichment analysis to understand the biological context of the identified glycoproteins. creative-proteomics.com
Compound Table:
| Compound Name | PubChem CID |
| This compound | Not directly listed for this compound itself in search results, but UDP-GlcNAz is 24965551 google.com and Ac4this compound is 10335693 google.comniph.go.jp. |
| UDP-GlcNAz | 24965551 google.com |
| Ac4this compound | 10335693 google.comniph.go.jp |
| GalNAz | Not specified in search results, but mentioned as a related sugar analog acs.orgfrontiersin.orgnih.govnih.govacs.orgsynvenio.com |
| ManNAz | Not specified in search results, but mentioned as a related sugar analog acs.orgnih.govnih.govacs.org |
| UDP-GalNAz | Not specified in search results, but mentioned as being interconverted with UDP-GlcNAz frontiersin.orgsigmaaldrich.com |
| Biotin | Not specified in search results, but mentioned as an affinity tag google.com |
| Streptavidin | Not specified in search results, but mentioned for capturing biotinylated molecules |
| PNGase F | Not specified in search results, but mentioned as an enzyme for N-glycan release nih.gov |
| Trypsin | Not specified in search results, but mentioned as a protease oup.com |
| DTT | Not specified in search results, but mentioned in the context of beta-elimination escholarship.org |
| Galactose | Not specified in search results, but mentioned in the context of enzymatic labeling escholarship.org |
| Ricinus Communis Agglutinin I | Not specified in search results, but mentioned as a lectin escholarship.org |
| Wheat Germ Agglutinin (WGA) | Not specified in search results, but mentioned as a lectin nih.gov |
| GalNAc | Not specified in search results, but mentioned as a related sugar frontiersin.org |
| GlcNAc | Not specified in search results, but mentioned as a related sugar nih.govrsc.orgpnas.orgescholarship.orgsigmaaldrich.com |
| Sialic acid | Not specified in search results, but mentioned in the context of O-GalNAc modification and glycan labeling nih.govnih.gov |
| Aspartic acid | Not specified in search results, but mentioned as the residue resulting from PNGase F cleavage of Asn nih.gov |
| Asparagine | Not specified in search results, but mentioned as the N-glycosylation site spectroscopyonline.comnih.gov |
| Serine | Not specified in search results, but mentioned as an O-glycosylation site rsc.org |
| Threonine | Not specified in search results, but mentioned as an O-glycosylation site rsc.org |
| Arginine | Not specified in search results, but mentioned in the context of trypsin cleavage frontiersin.orgoup.com |
| Lysine | Not specified in search results, but mentioned in the context of SILAC labeling frontiersin.org |
| Dolichol | Not specified in search results, but mentioned in the context of N-glycan synthesis acs.org |
| Endo-H | Not specified in search results, but mentioned as an enzyme pnas.orgacs.org |
| Endo-M | Not specified in search results, but mentioned as an enzyme researchgate.net |
| Endo-S | Not specified in search results, but mentioned as an enzyme researchgate.net |
| GalT1 | Not specified in search results, but mentioned as an enzyme |
| OGT | Not specified in search results, but mentioned as an enzyme frontiersin.orgrsc.org |
| GALE | Not specified in search results, but mentioned as an enzyme biorxiv.org |
| AGX2 | Not specified in search results, but mentioned as an enzyme sigmaaldrich.com |
| ZFR | Not specified in search results, but mentioned as a protein oup.com |
| CBL | Not specified in search results, but mentioned as a protein rsc.org |
| Ubiquilin-2 | Not specified in search results, but mentioned as a protein rsc.org |
| Glucose-6-phosphatase | Not specified in search results, but mentioned as a protein rsc.org |
| eIF-5 | Not specified in search results, but mentioned as a protein rsc.org |
| Galectin 3 | Not specified in search results, but mentioned as a protein rsc.org |
| Ygp1 | Not specified in search results, but mentioned as a protein pnas.org |
| COPγ1 | Not specified in search results, but mentioned as a protein frontiersin.org |
| HCF1 | Not specified in search results, but mentioned as a protein frontiersin.org |
Data Table Example (based on search result oup.com):
Identified Glycosylation Sites from a 500 µg Sample using HG-TCs Strategy
| Glycosylation Type | Number of Sites Identified | Number of Proteins Identified |
| O-GlcNAc | >900 (specifically 2028 in triplicate experiments) researchgate.netoup.com | 462 oup.com |
| N-glycosites | 855 oup.com | 445 oup.com |
| O-GalNAc (Tn-antigen) | 71 oup.com | 37 oup.com |
Investigations of Glycan Biosynthesis and Processing Pathways Using Glcnaz
Elucidation of N-Glycan Biosynthesis and Trafficking with Azido-Sugar Probes
Azido-sugar probes, including GlcNAz, have been employed to study N-glycan biosynthesis and trafficking. N-glycosylation is a critical protein modification initiated in the endoplasmic reticulum and further processed in the Golgi apparatus. This compound can be taken up by cells, converted to its activated form, UDP-GlcNAz, and subsequently incorporated into glycans by cellular biosynthetic machinery. rsc.orgrsc.orgfrontiersin.orgsynvenio.com
Research has demonstrated that this compound can be incorporated into N-linked glycans. rsc.orgfrontiersin.orgrsc.org Studies using Ac₄this compound have shown its incorporation into cell surface glycoproteins. beilstein-journals.org While this compound is a precursor for UDP-GlcNAz, which is a substrate for various glycosyltransferases involved in N-glycan synthesis, its incorporation into N-glycans can sometimes exhibit low selectivity. rsc.orgfrontiersin.org This is partly due to the metabolic interconversion between this compound and GalNAz analogs within the cell. rsc.orgfrontiersin.orgacs.org
Despite challenges with specificity compared to other probes, this compound labeling has been used in conjunction with techniques like PNGase-F treatment to confirm its incorporation into N-glycans. synvenio.com The sensitivity of the labeling signal to PNGase-F, an enzyme that cleaves N-linked glycans, indicates the presence of the azido (B1232118) sugar within these structures. synvenio.com
Studies on O-GlcNAc Cycling and Regulation via this compound Labeling
This compound has been extensively utilized to investigate O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification found on numerous nuclear and cytoplasmic proteins. mdpi.comrsc.orgnih.gov This modification, regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays crucial roles in various cellular processes. mdpi.comrsc.orgnih.gov
Cell-permeable Ac₄this compound is taken up by cells and deacetylated to this compound. frontiersin.orgsynvenio.com this compound then enters the hexosamine salvage pathway, where it is converted to UDP-GlcNAz, the activated donor substrate for OGT. mdpi.comrsc.orgrsc.orgfrontiersin.orgmdpi.com OGT can utilize UDP-GlcNAz to append the azido-modified sugar onto serine and threonine residues of target proteins. mdpi.comrsc.orgrsc.org
Metabolic labeling with this compound, followed by bioorthogonal conjugation with probes carrying reporter tags (e.g., fluorescent dyes or biotin), allows for the visualization, detection, and enrichment of O-GlcNAcylated proteins. mdpi.comrsc.orgresearchgate.netresearchgate.netmdpi.com Early studies using Ac₄this compound and Staudinger ligation identified numerous putative O-GlcNAcylated proteins, suggesting the widespread involvement of O-GlcNAc in cellular pathways. mdpi.com
However, research has revealed that the metabolic conversion of Ac₄this compound to UDP-GlcNAz can be inefficient, potentially limiting labeling efficiency. rsc.orgsynvenio.compnas.org Furthermore, the interconversion between this compound and GalNAz by cellular enzymes like UDP-galactose 4-epimerase (GALE) can lead to the labeling of mucin-type O-linked glycans in addition to O-GlcNAc, compromising labeling specificity. rsc.orgfrontiersin.orgacs.org
Despite these challenges, this compound labeling, often coupled with proteomic techniques, has provided valuable insights into O-GlcNAc cycling and regulation. Studies have identified a large number of O-GlcNAc sites and investigated the dynamic nature of this modification in response to various stimuli. frontiersin.orgresearchgate.net
Table 7.2.1: Metabolic Conversion and Labeling Specificity of Azido-Sugars
| Azido-Sugar Analog | Converted to UDP-Form | Utilized by OGT | Labels O-GlcNAc | Labels Mucin-type O-glycans | Labels N-glycans | Efficiency/Specificity Notes |
| Ac₄this compound | Yes (to UDP-GlcNAz) | Yes | Yes | Yes (via interconversion) | Yes | Conversion to UDP-GlcNAz can be inefficient. rsc.orgsynvenio.compnas.org Interconversion affects specificity. rsc.orgfrontiersin.orgacs.org |
| Ac₄GalNAz | Yes (to UDP-GalNAz) | Yes (after epimerization to UDP-GlcNAz) | Yes | Yes | Less reported/Efficiently converted to UDP-GlcNAz by GALE. nih.govpnas.org Labels both O-GlcNAc and mucin-type O-glycans. frontiersin.orgacs.org | |
| 6AzGlcNAc | Yes (bypasses canonical salvage) | Yes | Yes | No/Higher specificity reported. frontiersin.orgacs.org | No | Higher specificity for O-GlcNAc. frontiersin.orgacs.org Lower conversion efficiency to UDP-GlcNAc compared to this compound. frontiersin.org |
Research into Glycolipid Biosynthesis and Dynamics using this compound
Glycolipids are essential components of cellular membranes, involved in various functions including cell-cell communication and immune responses. mdpi.comneb.com While the primary focus of this compound research has been on glycoproteins, there is evidence suggesting its incorporation into glycolipid biosynthesis pathways.
One study indicated that Ac₄this compound can be incorporated into cell surface glycoproteins and glycolipids. beilstein-journals.org This suggests that the metabolic machinery involved in glycolipid synthesis can utilize this compound or its activated form, UDP-GlcNAz, as a substrate. beilstein-journals.org UDP-GlcNAz is a precursor for the synthesis of various glycoconjugates, including some glycolipids.
Detailed research specifically focusing on the use of this compound to elucidate the dynamics of glycolipid biosynthesis appears less prominent in the provided search results compared to its application in glycoprotein (B1211001) studies. However, the potential for this compound to be incorporated into these structures opens avenues for future investigations into glycolipid synthesis and trafficking using bioorthogonal labeling strategies.
Analysis of Glycosylation Pathway Perturbations in Research Models
This compound serves as a valuable tool for analyzing perturbations in glycosylation pathways across various research models, including mammalian cells, yeast, and bacteria. rsc.orgsynvenio.compnas.orgresearchgate.netgoogle.compnas.orgnih.govbiorxiv.org By introducing this compound into these systems, researchers can probe the metabolic flux and enzyme activity within specific glycosylation routes.
Studies in mammalian cells have used this compound to investigate the efficiency of the GlcNAc salvage pathway and the activity of enzymes like UDP-GlcNAc pyrophosphorylase and GALE. rsc.orgsynvenio.comnih.govpnas.org Analyzing the incorporation of this compound into different glycan classes (N-glycans, O-GlcNAc, mucin-type O-glycans) under varying conditions or in genetically modified cells (e.g., GALE-knockout cells) provides insights into the metabolic channeling and interconversion of sugar precursors. frontiersin.orgsynvenio.comacs.orgnih.govpnas.orgpnas.org
In yeast, this compound has been introduced to study N-glycan biosynthesis via specific salvage pathways. pnas.org In bacterial models like E. coli, this compound has been used to investigate its incorporation into peptidoglycan and other cell wall glycans, shedding light on bacterial glycan biosynthesis and the substrate specificity of bacterial enzymes. nih.govbiorxiv.orgscholaris.caresearchgate.net
The use of this compound can also reveal the impact of altered glycosylation on cellular processes. For example, studies in rice seedlings noted that incubation with this compound resulted in growth inhibition, suggesting that the metabolic incorporation of the analog can perturb cellular physiology. researchgate.net While metabolic labeling is a powerful technique, it is important to consider that the introduction of unnatural sugar analogs like this compound can potentially influence cellular metabolic pathways. mdpi.com
Glcnaz As a Tool for Studying Cellular Processes and Interactions
Glycan-Mediated Cell Adhesion and Communication Studies with GlcNAz-Labeled Glycans
Glycans displayed on the cell surface play crucial roles in mediating cell-cell adhesion and communication. biorxiv.orgresearchgate.netmdpi.com They can act as ligands for glycan-binding proteins (GBPs) and participate in both homophilic (glycan-to-glycan) and heterophilic (glycan-to-protein) interactions. mdpi.comresearchgate.net this compound-labeled glycans provide a means to study these interactions by allowing researchers to specifically tag and visualize or isolate glycans involved in adhesion and communication events.
Metabolic labeling with azido (B1232118) sugars like this compound enables the non-invasive imaging of glycans in living systems, facilitating the study of their dynamic roles in cellular interactions. nih.govresearchgate.net By incorporating this compound into cell surface glycans, researchers can then use click chemistry to attach fluorescent probes and visualize the distribution and dynamics of these glycans during cell adhesion processes. nih.govresearchgate.netbiorxiv.org This approach can help to understand how changes in glycosylation patterns affect cell adhesion properties.
Research findings have demonstrated the utility of this compound in studying glycan-mediated cell adhesion. For instance, exo-enzymatic glyco-engineering of cell surfaces using enzymes like B3GNT2 in the presence of UDP-GlcNAz has allowed the installation of this compound motifs onto cell-surface glycans. biorxiv.orgresearchgate.net This specific labeling strategy, amenable to different cell types, enables the study of interactions between these modified glycans and glycan-binding proteins such as galectins, which are known to be involved in cell signaling and adhesion processes. biorxiv.orgresearchgate.net
Receptor-Ligand Interactions Involving this compound-Labeled Glycans
Glycans often serve as recognition molecules that influence the binding preferences of receptors on the cell surface. nih.govnih.govfrontiersin.org These glycan-receptor interactions are fundamental to various biological processes, including cell signaling, immune responses, and host-pathogen interactions. biorxiv.orgresearchgate.netnih.gov this compound can be used to label glycans that are part of receptor structures or that act as ligands for receptors, providing a tool to investigate these specific interactions.
By metabolically incorporating this compound into glycoconjugates, researchers can then utilize click chemistry to attach probes that help identify and characterize the proteins (receptors) that bind to these labeled glycans. nih.govresearchgate.netsigmaaldrich.com This can involve using affinity tags for pull-down experiments followed by mass spectrometry to identify interacting proteins. sigmaaldrich.com
Studies have shown that glycosylation can influence receptor conformation and thereby affect receptor-ligand interactions. frontiersin.org Using this compound labeling, researchers can potentially investigate how specific glycan modifications on receptors or ligands impact their binding affinity and downstream signaling events. For example, altered glycosylation patterns on death receptors have been implicated in modulating cell signaling, highlighting the importance of studying these glycan-receptor interactions. frontiersin.org
Role of Glycans in Cellular Signaling Pathways using this compound Probes
Glycans are increasingly recognized as important modulators of cellular signaling pathways. nih.govnih.gov They can influence signaling directly by acting as ligands for signaling receptors or indirectly by modulating the activity or localization of signaling molecules. frontiersin.orgnih.gov this compound probes offer a way to investigate the involvement of GlcNAc-containing glycans in these pathways.
Metabolic labeling with this compound allows for the tagging of GlcNAc-modified proteins, including those involved in signaling cascades. pnas.orgresearchgate.net This is particularly relevant for studying O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc residue is attached to serine or threonine residues of intracellular proteins, many of which are involved in signaling. nih.govpnas.org
While this compound can be incorporated into various glycan types, it has been used to study O-GlcNAcylation, although its efficiency and specificity can vary depending on cell type and metabolic conditions. pnas.orgsynvenio.compnas.org Research using this compound and other azido sugars has helped in identifying O-GlcNAcylated proteins involved in diverse signaling pathways, including those related to nutrient sensing, growth factor signaling, and stress responses. nih.govpnas.org Quantitative proteomics approaches combined with this compound labeling have been employed to identify O-GlcNAcylated proteins and study changes in their modification status in response to various stimuli. nih.govpnas.orgfrontiersin.org
Data on the incorporation of this compound and other azido sugars into UDP-sugar pools and their subsequent labeling of glycans can provide insights into metabolic flux and the specificity of glycosylation pathways. For example, studies comparing the production of UDP-GlcNAz and UDP-GalNAz after feeding cells with different azido sugar precursors have revealed metabolic interconversion pathways that can influence labeling specificity. pnas.orgpnas.org
Table 1: UDP-Sugar Production from Azido Sugar Precursors in Human Cells pnas.orgpnas.org
| Precursor | Resulting UDP-Sugars (Approximate Ratio) | Glycans Labeled |
| Ac₄GalNAz | UDP-GlcNAz : UDP-GalNAz (3:1) | O-GalNAc, N-linked, and other GlcNAc-containing glycans pnas.orgpnas.org |
| Ac₄this compound | UDP-GlcNAz (low efficiency) | O-GlcNAc (primarily), N-linked glycans pnas.orgsynvenio.com |
| GalNAzMe | UDP-GalNAzMe (not epimerized) | O-GalNAc (specific) pnas.org |
Note: Metabolic conversion and labeling efficiency can vary depending on cell type and experimental conditions.
Investigation of Protein Folding and Quality Control in Glycosylation using this compound
Glycosylation, particularly N-linked glycosylation, plays a critical role in protein folding and quality control within the endoplasmic reticulum (ER). rsc.orgthermofisher.comnih.govdoi.org Specific glycan structures on nascent glycoproteins serve as signals that guide their interaction with chaperones and folding enzymes, ensuring proper protein maturation. rsc.orgthermofisher.comdoi.orgmdpi.com this compound can be a useful probe for studying the interplay between glycosylation, protein folding, and quality control.
By incorporating this compound into N-glycans during their biosynthesis in the ER, researchers can potentially track the fate of these labeled glycoproteins through the folding and quality control machinery. rsc.org This could involve monitoring their association with ER chaperones like calnexin (B1179193) and calreticulin, which recognize specific glycan structures. rsc.orgthermofisher.commdpi.com
While direct studies using this compound specifically to probe protein folding quality control were not prominently found in the search results, the metabolic labeling approach with azido sugars in general is compatible with investigating these processes. The ability to tag newly synthesized glycoproteins with this compound allows for their isolation and analysis at different stages of folding and trafficking, potentially revealing how aberrant glycosylation, which could be induced or mimicked by incorporating sugar analogs, affects these crucial steps. nih.govsigmaaldrich.com
Dynamics of Glycans in Membrane Remodeling and Vesicular Trafficking
Glycans are integral components of cellular membranes and are involved in processes that require membrane dynamics, such as membrane remodeling and vesicular trafficking. plos.orgfrontiersin.orgnih.gov Glycosylated proteins and lipids are transported through the secretory pathway via vesicles, and the glycans they carry can influence vesicle formation, budding, and targeting. frontiersin.orgnih.gov this compound can be used to label glycans associated with membranes and vesicles, allowing for the study of their movement and function in these dynamic processes.
Metabolic labeling with this compound can tag glycoconjugates destined for the cell surface or other membrane-bound compartments. plos.org By tracking the localization of this compound-labeled glycans over time using imaging techniques, researchers can gain insights into the kinetics and pathways of vesicular transport. plos.org
Studies have utilized azido sugars, including this compound, to follow the synthesis and transport of glycoconjugates within the secretory pathway. plos.orgnih.gov For example, the incorporation and subsequent localization of labeled sialic acid (which can be metabolically related to GlcNAc/ManNAc pathways) have been used to study glycoconjugate trafficking to the plasma membrane. plos.org Furthermore, this compound and GalNAz labeling has been employed to investigate the recycling of extracellular matrix proteins, suggesting involvement of re-glycosylation in this process which is linked to membrane trafficking events. nih.gov O-GlcNAcylation, which can be probed with this compound, has also been implicated in regulating components of the vesicular transport machinery, such as COPI and COPII coat proteins, highlighting a potential role for GlcNAc in controlling vesicle formation and trafficking. frontiersin.orgnih.gov
Table 2: Cellular Processes Investigated Using this compound and Metabolic Labeling
| Cellular Process | Application of this compound Labeling | Key Findings/Insights |
| Cell Adhesion & Communication | Labeling cell surface glycans for visualization and interaction studies with GBPs. biorxiv.orgresearchgate.net | Revealed specific glyco-motifs involved in adhesion; demonstrated utility in studying interactions with galectins. biorxiv.orgresearchgate.net |
| Receptor-Ligand Interactions | Tagging glycans on receptors or ligands to identify binding partners and study interaction dynamics. sigmaaldrich.comfrontiersin.org | Helps in understanding how glycosylation affects receptor conformation and ligand binding; used in identifying O-GlcNAcylated signaling proteins. frontiersin.orgpnas.org |
| Cellular Signaling Pathways | Labeling O-GlcNAcylated proteins and other glycans involved in signaling cascades. nih.govpnas.orgresearchgate.net | Used to identify O-GlcNAcylated proteins; provides insights into metabolic flux and its impact on signaling-related glycosylation. nih.govpnas.orgpnas.org |
| Protein Folding & Quality Control | Potential for tracking labeled glycoproteins through ER folding machinery. rsc.org | Compatible with studying the fate of newly synthesized glycoproteins; can help assess impact of modified glycosylation. nih.govsigmaaldrich.com |
| Membrane Remodeling & Vesicular Trafficking | Labeling glycoconjugates in the secretory pathway and on membranes for transport studies. plos.orgnih.gov | Used to track glycoconjugate movement to the plasma membrane; implicated in recycling of ECM proteins and regulation of vesicle coat proteins. plos.orgnih.govnih.gov |
Advanced Methodological Developments and Innovations with Glcnaz
Single-Cell Glycomics and Glycoproteomics Enabled by GlcNAz Labeling
The analysis of glycans and glycoproteins at the single-cell level is paramount for deciphering cellular heterogeneity and the dynamic shifts in glycosylation patterns that occur in response to physiological stimuli or pathological conditions mdpi.com. This compound labeling, in conjunction with bioorthogonal chemistry, has emerged as a potent strategy to facilitate single-cell glycomics and glycoproteomics investigations pnas.orgresearchgate.net.
Metabolic incorporation of this compound allows for the specific tagging of newly synthesized GlcNAc-containing glycans within individual cells synvenio.com. Following the labeling procedure, bioorthogonal reactions can be performed to conjugate fluorescent probes for single-cell imaging or affinity tags for enrichment and subsequent characterization by mass spectrometry fishersci.nlnih.gov. This methodology empowers researchers to visualize the spatial distribution and quantify the abundance of GlcNAc-modified glycans situated on the cell surface or residing within individual cells pnas.orgnju.edu.cn.
Studies have successfully employed GalNAz, which is metabolized to UDP-GlcNAz, for the metabolic labeling of O-GlcNAcylated proteins in mammalian cells, thereby showcasing the applicability of this method in single-cell glycoproteomics pnas.orgnih.gov. By coupling this compound-based metabolic labeling with highly sensitive detection techniques such as flow cytometry or single-cell mass spectrometry, it becomes feasible to quantify glycosylation levels and identify specific glycoproteins within heterogeneous cell populations pnas.orgpnas.org. For instance, flow cytometry has been utilized to evaluate the dose-dependent labeling efficiency of GalNAzMe (a structurally related analog) in K-562 cells, illustrating the capacity for quantitative assessment of labeling at the individual cellular level pnas.org.
The application of this compound in single-cell glycomics and glycoproteomics facilitates the exploration of how glycosylation patterns exhibit variability among seemingly identical cells, offering crucial insights into cellular processes and disease states that might otherwise be obscured in analyses performed on bulk cell populations.
Development of Genetically Encoded Tools for Bioorthogonal Glycan Engineering Complementing this compound
While metabolic labeling with this compound represents a valuable technique, the efficiency and specificity of labeling can be influenced by intrinsic cellular metabolic pathways, such as the epimerization of UDP-GlcNAz to UDP-GalNAz synvenio.compnas.org. To circumvent these limitations and achieve enhanced precision in glycan engineering, researchers are actively developing genetically encoded tools designed to complement chemical reporters like this compound whiterose.ac.uk.
One innovative strategy involves the engineering of glycosyltransferases (GTs), the enzymatic machinery responsible for attaching monosaccharides to nascent glycan chains, to specifically recognize and utilize unnatural sugar analogs such as UDP-GlcNAz or its derivatives whiterose.ac.ukbiorxiv.org. This "bump-and-hole" engineering approach entails the deliberate modification of the GT's active site to create a "hole" that precisely accommodates a "bumped" unnatural nucleotide-sugar donor. This tailored interaction enhances the preferential incorporation of the desired analog while minimizing off-target labeling events pnas.orgwhiterose.ac.uk.
Recent research has concentrated on the development of bioorthogonal precision tools specifically targeting human N-acetylglucosaminyltransferases (GlcNAcTs), including MGAT5, an enzyme integral to N-glycan biosynthesis and known to be upregulated in various cancers whiterose.ac.ukacs.org. Through the strategic engineering of MGAT5, researchers aim to generate enzyme variants that exhibit a marked preference for modified UDP-GlcNAc analogs, including those adorned with bioorthogonal tags like azides whiterose.ac.ukacs.org. This targeted approach facilitates the selective labeling of glycans synthesized by the engineered GT, thereby conferring a higher degree of specificity compared to conventional metabolic labeling strategies alone whiterose.ac.uk.
Exo-enzymatic glyco-engineering, which employs glycosyltransferases to install defined glycan motifs, including those equipped with bioorthogonal handles like this compound, onto the cell surface, represents another complementary avenue biorxiv.orgresearchgate.net. This method enables the precise and selective display of specific glyco-motifs, providing a powerful platform for investigating glycan-binding interactions biorxiv.org. For example, B3GNT2 has been successfully utilized for the exo-enzymatic installation of both GlcNAc and this compound onto cell-surface glycans, which can subsequently serve as substrates for further glycan extension biorxiv.org.
These genetically encoded and enzymatic tools, when employed in conjunction with this compound and other bioorthogonal sugar analogs, furnish researchers with augmented control and specificity, enabling more precise investigations of glycosylation within complex biological systems.
Future Directions and Emerging Research Avenues for Glcnaz
Expanding the Scope of Bioorthogonal Chemistry Beyond Current Limitations
Bioorthogonal chemistry, which allows reactions to occur within living systems without interfering with native biochemical processes, is fundamental to the utility of GlcNAz. Despite significant progress, current bioorthogonal reactions have limitations, including the need for physiological conditions, high reaction rates at low concentrations, robustness, and the stability and non-toxicity of reactants and products. nih.gov A dearth of robust bioorthogonal reactions has limited the scope and utility of this promising approach. rsc.org
Future directions involve developing new bioorthogonal reactions that are faster, more efficient, and truly inert to the complex cellular environment. nih.govrsc.orgmdpi.com For instance, while the Staudinger ligation and copper-catalyzed alkyne-azide cycloaddition (CuAAC) have been widely used with azido (B1232118) sugars, they have limitations such as reaction speed and potential toxicity (in the case of CuAAC due to copper). thermofisher.comacs.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, but the reaction rates can be slower. mdpi.com Future research aims to develop novel reaction pairs that overcome these challenges, potentially enabling faster labeling kinetics and improved signal-to-noise ratios. mdpi.comrsc.org Optimizing bioorthogonal reagents requires a delicate balance between reactivity, chemical stability, and selectivity to minimize off-target reactions. mdpi.com
Development of Novel this compound Analogues with Tuned Specificity and Efficiency
A significant challenge in using this compound is its potential lack of specificity, as it can be incorporated into various glycan structures beyond the intended target, such as N-linked glycans and mucin-type O-linked glycans, partly due to the interconversion between UDP-GlcNAc and UDP-GalNAc by the enzyme GALE. mdpi.comrsc.orgfrontiersin.orgacs.org This leads to non-specific labeling and complicates the analysis of specific glycosylation events.
Future research is focused on designing and synthesizing novel this compound analogues with improved specificity and labeling efficiency. This involves modifying the structure of this compound to influence its metabolic processing and recognition by glycosyltransferases. For example, analogues with modifications at the 4-position, such as Ac₃4dthis compound, have shown reduced nonspecific incorporation into extracellular glycans and increased resistance to hydrolysis, leading to elevated specificity and sensitivity for O-GlcNAc detection. nih.gov Another approach involves modifying the position of the azide (B81097) group, as seen with 6AzGlcNAc, which bypasses the canonical salvage pathway and exhibits higher selectivity for O-GlcNAcylated proteins compared to this compound. rsc.orgfrontiersin.orgrsc.org However, 6AzGlcNAc showed lower conversion efficiency to UDP-GlcNAc, highlighting a potential balance between labeling efficiency and selectivity that needs to be addressed in future designs. frontiersin.org The development of hydrolysis-resistant metabolic chemical reporters is also an area of active research to improve labeling efficiency. frontiersin.org Furthermore, exploring the tolerance of bacterial metabolic pathways to different amino sugar modifications can inform the development of novel cell-permeable sugar probes. scholaris.ca
High-Throughput Screening Platforms Utilizing this compound-Based Assays
The ability to rapidly screen for modulators of glycosylation or to identify novel glycosylation sites is crucial for advancing the field. This compound and its derivatives are being integrated into high-throughput screening (HTS) platforms. For instance, a high-throughput enzymatic assay for O-GlcNAc transferase (OGT) has been developed utilizing UDP-GlcNAz as a sugar donor and employing click chemistry for detection. acs.orgnih.govnih.gov This assay allows for rapid screening of peptide substrates and potential small molecule inhibitors of OGT, overcoming limitations of traditional, less efficient methods. nih.govnih.gov
Future directions in this area include the development of more sensitive and robust this compound-based HTS assays that can be applied to a wider range of glycosyltransferases and glycosidases. This will facilitate the discovery of new enzymes involved in glycosylation, the identification of their substrates, and the screening of large chemical libraries for inhibitors or activators. The principle of using this compound in an ELISA-based format has also been demonstrated for high-throughput drug screening on enzymes like heparanase. oup.com Such platforms are essential for accelerating the pace of discovery in glycoscience.
Mechanistic Insights into Cellular Tolerance and Response to Azido-Sugar Probes
Understanding how cells metabolize and tolerate azido-sugar probes like this compound is critical for optimizing their use and interpreting experimental results. While this compound is generally considered non-perturbing, studies have shown that the enzymes in the GlcNAc salvage pathway and OGT can tolerate the azide modification. pnas.org However, the metabolic fate of this compound can be complex, with potential entry into unexpected metabolic pathways. mdpi.com
Future research will delve deeper into the mechanistic details of this compound uptake, metabolic conversion, and incorporation into various glycoconjugates in different cell types and organisms. Investigating potential metabolic crosstalk with other pathways, such as protein acetylation, is crucial to avoid false interpretations of labeling data. mdpi.com Studies on the mechanism of this compound import in bacteria have also been conducted to inform the development of novel probes. scholaris.ca Understanding the cellular response to the presence of unnatural sugars, including potential effects on cell viability or function, is also an important area of investigation. acs.org
This compound in Synthetic Biology and Glycoengineering Applications
This compound is a valuable tool in synthetic biology and glycoengineering, enabling the metabolic incorporation of bioorthogonal handles into cellular glycans. This allows for the subsequent functionalization of cells or biomaterials with various molecules via click chemistry. Metabolic glycoengineering with this compound has been used to introduce azide groups onto cell surfaces and extracellular matrices, enabling downstream modifications for applications in drug delivery, tissue engineering, and cell tracking. acs.orgfrontiersin.org
Future applications of this compound in synthetic biology and glycoengineering include the creation of novel functional biomaterials with tailored glycan structures, the development of engineered cells with altered surface properties for therapeutic purposes (e.g., enhanced targeting or immune modulation), and the construction of artificial glycosylation pathways in heterologous systems. acs.orgfrontiersin.orgfrontiersin.orgoup.comresearchgate.netacs.orgnih.gov For instance, this compound has been used in the exo-enzymatic glyco-engineering of cell surfaces to selectively display defined glyco-motifs. researchgate.netacs.org The ability to generate unnatural UDP-GlcNAz in bacteria also opens possibilities for developing functional polysaccharides for biotechnology applications. nih.gov
Ethical Considerations in Chemical Biology and Glycoscience Research
As with any scientific field involving the manipulation of biological systems, research utilizing this compound and metabolic glycoengineering raises ethical considerations. These considerations are broad and encompass aspects of research integrity, participant autonomy, confidentiality, and the responsible application of scientific findings. solubilityofthings.comeuchems.eueuchems.eu
Future discussions and guidelines in chemical biology and glycoscience research will continue to address the ethical implications of using metabolic reporters and engineered glycosylation pathways. This includes considering the potential impact of introducing unnatural modifications into living organisms, ensuring responsible data handling and reporting, and engaging with the public on the societal implications of advancements in glycoengineering and synthetic biology. solubilityofthings.comeuchems.eueuchems.eunih.gov Promoting ethical conduct in research, elaborating codes of conduct, and integrating ethical considerations into the education of chemists and biologists are ongoing efforts. euchems.eueuchems.eu
Q & A
Q. How to address low reproducibility in this compound’s reported binding affinities across independent studies?
- Methodological Answer : Standardize assay conditions (e.g., buffer composition, temperature) using BRENDA database recommendations. Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Share raw isotherms and fitting parameters in supplementary materials. Organize interlaboratory reproducibility trials with blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
